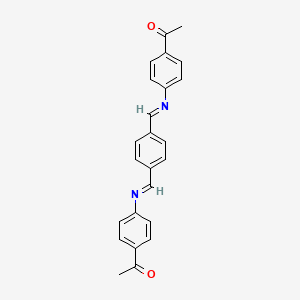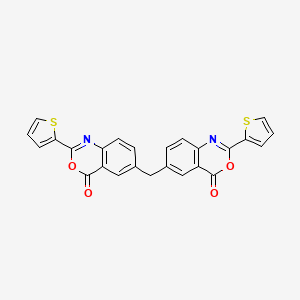
6,6'-Methylene-bis(2-thienyl-3,1-benzoxazin-4-on)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-{[4-OXO-2-(THIOPHEN-2-YL)-4H-3,1-BENZOXAZIN-6-YL]METHYL}-2-(THIOPHEN-2-YL)-4H-3,1-BENZOXAZIN-4-ONE is a complex organic molecule featuring a benzoxazinone core structure with thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-OXO-2-(THIOPHEN-2-YL)-4H-3,1-BENZOXAZIN-6-YL]METHYL}-2-(THIOPHEN-2-YL)-4H-3,1-BENZOXAZIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with benzoxazinone precursors under controlled conditions. The reaction may involve the use of catalysts such as phosphorus pentasulfide (P4S10) for sulfurization and other reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-{[4-OXO-2-(THIOPHEN-2-YL)-4H-3,1-BENZOXAZIN-6-YL]METHYL}-2-(THIOPHEN-2-YL)-4H-3,1-BENZOXAZIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
6-{[4-OXO-2-(THIOPHEN-2-YL)-4H-3,1-BENZOXAZIN-6-YL]METHYL}-2-(THIOPHEN-2-YL)-4H-3,1-BENZOXAZIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-{[4-OXO-2-(THIOPHEN-2-YL)-4H-3,1-BENZOXAZIN-6-YL]METHYL}-2-(THIOPHEN-2-YL)-4H-3,1-BENZOXAZIN-4-ONE involves its interaction with specific molecular targets. The compound’s thiophene rings and benzoxazinone core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the observed biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(THIOPHEN-2-YL)-4H-3,1-BENZOXAZIN-4-ONE
- 4-OXO-2-(THIOPHEN-2-YL)-4H-3,1-BENZOXAZIN-6-YL
Uniqueness
The uniqueness of 6-{[4-OXO-2-(THIOPHEN-2-YL)-4H-3,1-BENZOXAZIN-6-YL]METHYL}-2-(THIOPHEN-2-YL)-4H-3,1-BENZOXAZIN-4-ONE lies in its dual thiophene substitution and the specific positioning of these groups on the benzoxazinone core. This structural arrangement can lead to distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C25H14N2O4S2 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
6-[(4-oxo-2-thiophen-2-yl-3,1-benzoxazin-6-yl)methyl]-2-thiophen-2-yl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C25H14N2O4S2/c28-24-16-12-14(5-7-18(16)26-22(30-24)20-3-1-9-32-20)11-15-6-8-19-17(13-15)25(29)31-23(27-19)21-4-2-10-33-21/h1-10,12-13H,11H2 |
InChI Key |
QYZBSRCCSWCDCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(OC5=O)C6=CC=CS6)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B11533811.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11533815.png)
![(3Z)-3-{[4-(phenylcarbonyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11533820.png)
![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11533828.png)
![Tert-butyl 2-{4-[(E)-({2-[N-(2,4-dichlorophenyl)4-methylbenzenesulfonamido]acetamido}imino)methyl]phenoxy}acetate](/img/structure/B11533831.png)
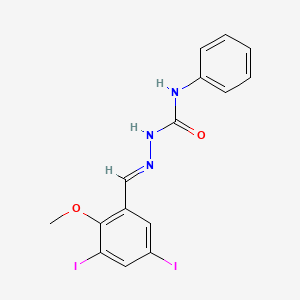
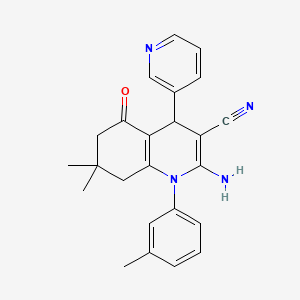
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11533856.png)
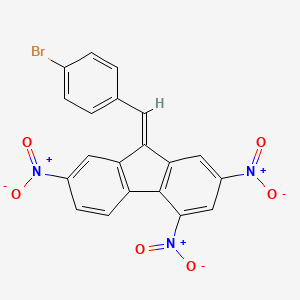
![2-methyl-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11533871.png)
![N-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11533876.png)
![6-(3,4-dimethoxybenzyl)-3-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one](/img/structure/B11533889.png)
![2-(2,4-Dinitrophenyl)-N'-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11533892.png)
